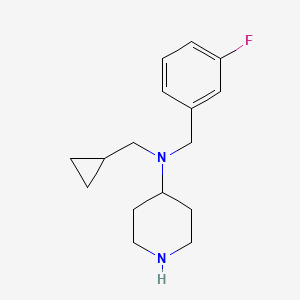
N-(cyclopropylmethyl)-N-(3-fluorobenzyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-N-(3-fluorobenzyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-N-(3-fluorobenzyl)piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through various methods, such as the reduction of pyridine derivatives or cyclization of appropriate precursors.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the piperidine nitrogen with cyclopropylmethyl halides under basic conditions.
Introduction of the 3-Fluorobenzyl Group: This can be done through nucleophilic substitution reactions where the piperidine nitrogen is reacted with 3-fluorobenzyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the cyclopropylmethyl group.
Reduction: Reduction reactions could target the fluorobenzyl group or other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or piperidine nitrogen positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl halides, or sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-N-(3-fluorobenzyl)piperidin-4-amine could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying receptor-ligand interactions or enzyme activity.
Medicine: Potential therapeutic applications, such as in the development of new drugs for neurological or psychiatric disorders.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-(cyclopropylmethyl)-N-(3-fluorobenzyl)piperidin-4-amine would depend on its specific molecular targets. It could interact with various receptors, enzymes, or ion channels, modulating their activity and leading to physiological effects. Detailed studies would be required to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(cyclopropylmethyl)-N-(benzyl)piperidin-4-amine
- N-(cyclopropylmethyl)-N-(4-fluorobenzyl)piperidin-4-amine
- N-(cyclopropylmethyl)-N-(3-chlorobenzyl)piperidin-4-amine
Uniqueness
N-(cyclopropylmethyl)-N-(3-fluorobenzyl)piperidin-4-amine is unique due to the presence of the 3-fluorobenzyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This can affect its reactivity, binding affinity, and overall pharmacological profile.
Eigenschaften
Molekularformel |
C16H23FN2 |
|---|---|
Molekulargewicht |
262.37 g/mol |
IUPAC-Name |
N-(cyclopropylmethyl)-N-[(3-fluorophenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C16H23FN2/c17-15-3-1-2-14(10-15)12-19(11-13-4-5-13)16-6-8-18-9-7-16/h1-3,10,13,16,18H,4-9,11-12H2 |
InChI-Schlüssel |
IPQUGKHULVMSOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN(CC2=CC(=CC=C2)F)C3CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


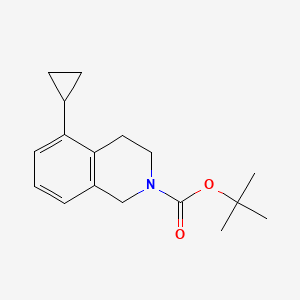
![2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13717787.png)
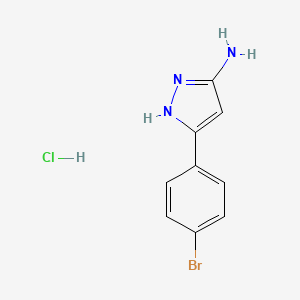

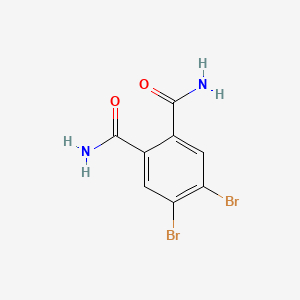
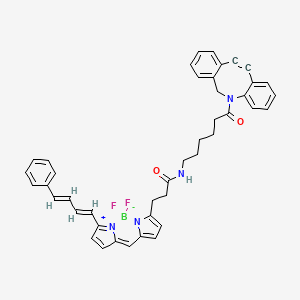

![(1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13717831.png)


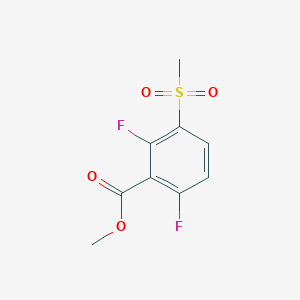
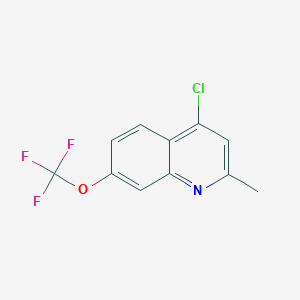
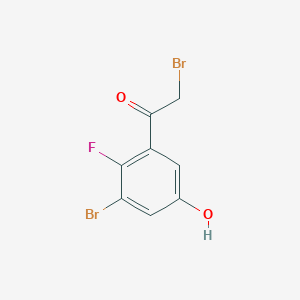
![3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B13717882.png)
